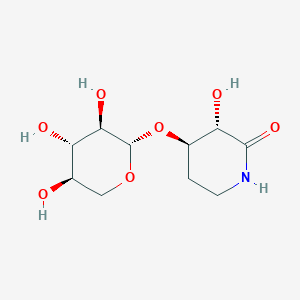

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO7 and its molecular weight is 263.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one is a complex organic compound belonging to the class of piperidones and glycosides. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological properties, mechanisms of action, and relevant studies.

- Chemical Formula : C₁₀H₁₇NO₇

- Molecular Weight : 263.2445 g/mol

- IUPAC Name : (3S,4R)-3-hydroxy-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}piperidin-2-one

- CAS Number : 284045-95-0

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in this compound is likely to contribute to its ability to scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition

Molecular docking studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). This inhibition could lead to reduced nitric oxide production, which is implicated in various inflammatory diseases .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Studies have shown that similar piperidine derivatives can modulate neurotransmitter systems and protect neuronal cells from apoptosis under oxidative stress conditions.

- Free Radical Scavenging : The hydroxyl groups in the compound can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Interaction : The compound may interact with active sites of enzymes like iNOS through hydrogen bonding and hydrophobic interactions, altering their activity and reducing inflammatory responses.

- Cell Signaling Modulation : It is hypothesized that the compound may influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in various physiological processes including inflammation and neuroprotection .

Study 1: Antioxidant Activity

A study assessed the antioxidant capacity of various piperidine derivatives using DPPH radical scavenging assays. Results indicated that compounds with similar structural features to this compound exhibited significant scavenging activity compared to standard antioxidants.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound reduced nitric oxide levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of multiple hydroxyl groups and a piperidinone backbone. Its molecular formula is C10H17NO7 with a molecular weight of approximately 263.2445 g/mol . The presence of the tetrahydropyran moiety enhances its solubility and biological activity.

Medicinal Applications

-

Antioxidant Activity :

- Research indicates that compounds similar to 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one exhibit significant antioxidant properties. These properties are attributed to the multiple hydroxyl groups that can scavenge free radicals, thus protecting cells from oxidative stress .

- Neuroprotective Effects :

- Antidiabetic Properties :

Case Studies

- In Vitro Studies :

- Animal Models :

Potential in Drug Development

The compound is classified as an experimental drug with ongoing research exploring its pharmacological properties. Its unique structure allows for modifications that could enhance its efficacy and specificity for various biological targets.

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

284045-95-0 |

|---|---|

Molekularformel |

C10H17NO7 |

Molekulargewicht |

263.24 g/mol |

IUPAC-Name |

(3S,4R)-3-hydroxy-4-[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypiperidin-2-one |

InChI |

InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)/t4-,5-,6+,7+,8?,10+/m1/s1 |

InChI-Schlüssel |

BHZMHPRIYUPDCT-NPTBQUCTSA-N |

SMILES |

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |

Isomerische SMILES |

C1CNC(=O)[C@H]([C@@H]1O[C@H]2C([C@H]([C@@H](CO2)O)O)O)O |

Kanonische SMILES |

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |

Synonyme |

(3S,4R)-3-Hydroxy-4-(β-D-xylopyranosyloxy)-2-piperidinone; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.